molecular formula C13H17N3O2 B8579544 N-(2-Amino-4-cyanophenyl)glycine tert-butyl ester

N-(2-Amino-4-cyanophenyl)glycine tert-butyl ester

Cat. No.: B8579544
M. Wt: 247.29 g/mol
InChI Key: FBFOUYODDNELDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Amino-4-cyanophenyl)glycine tert-butyl ester is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 2-(2-amino-4-cyanoanilino)acetate

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)8-16-11-5-4-9(7-14)6-10(11)15/h4-6,16H,8,15H2,1-3H3

InChI Key

FBFOUYODDNELDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=C(C=C(C=C1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(4-Cyano-2-nitrophenyl)glycine tert-butyl ester (17.337 g) was hydrogenated using 7.5% palladium carbon (1.73 g) in tetrahydrofuran (173 ml) at atmospheric pressure for 2 hours and by adding 7.5% palladium carbon (3.84 g) for one more hour. After completion of the reaction, the reaction mixture was filtered through celite and the solvent was evaporated. The obtained residue was washed with diisopropyl ether, collected by filtration and dried under reduced pressure to give the title compound (8.324 g).
Name
N-(4-Cyano-2-nitrophenyl)glycine tert-butyl ester
Quantity
17.337 g
Type
reactant
Reaction Step One
Quantity
173 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
1.73 g
Type
catalyst
Reaction Step Three
Name
palladium carbon
Quantity
3.84 g
Type
catalyst
Reaction Step Four

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